molecular formula C11H8O4 B109895 Cerbinal CAS No. 65597-42-4

Cerbinal

Cat. No. B109895
CAS RN: 65597-42-4
M. Wt: 204.18 g/mol
InChI Key: PNHQFFOWCUDBPX-UHFFFAOYSA-N
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Description

Cerbinal is a synthetic compound that has been developed to be used as a research tool in laboratory experiments. It is a small molecule that has been designed to interact with specific proteins and receptor sites in the body, allowing scientists to study their effects on biological processes. This compound has been used in a variety of experiments, including those related to cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Medicine: Interaction with Glutamate Receptors

Cerbinal has been studied for its interaction with the glutamate receptor 2 (GluR2) subunit of the AMPA receptor, which is significant in neurological disorders. Computational investigations suggest that while other compounds may form stable bonds with GluR2, cerbinal induces structural changes, hinting at a unique mechanism of action .

Environmental Science: Eco-Friendly Applications

In environmental science, cerbinal is recognized for its potential as an eco-friendly insecticide, pesticide, and antifungal agent. Studies have highlighted its use in managing agricultural pests and diseases, contributing to sustainable farming practices .

Industrial Processes: Antifungal Properties

Cerbinal’s antifungal properties have implications for industrial processes, particularly in sectors where fungal contamination can affect product quality or safety. Its efficacy against various fungal strains makes it a candidate for bio-based preservation strategies .

Biotechnology: Antifungal Compound

Biotechnological research has identified cerbinal as a potent antifungal compound, which could be utilized in the development of new antifungal agents. Its effectiveness against fungal pathogens supports its role in protecting crops and possibly in pharmaceutical applications .

Agricultural Research: Pest Control Agent

Cerbinal and its analogues have been synthesized and evaluated as novel pest control agents. Some derivatives exhibit higher anti-TMV (Tobacco Mosaic Virus) activities than cerbinal itself, indicating its potential for developing plant protection products .

Material Science: Synthesis and Properties

In material science, cerbinal’s synthesis from genipin and its aromatic properties are of interest. Understanding its chemical structure and reactivity can lead to the development of new materials with specific desired properties .

properties

IUPAC Name

methyl 7-formylcyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-11(13)10-6-15-5-9-7(4-12)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQFFOWCUDBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerbinal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cerbinal and where is it found?

A1: Cerbinal is a naturally occurring compound classified as an iridoid, a type of secondary metabolite found in various plants. It was first isolated from the bark of the Cerbera manghas L. tree . Later, it was also discovered in Gardenia jasminoides Ellis .

Q2: What is the molecular structure of cerbinal?

A2: Cerbinal is characterized by a unique Δ3,5,7,9-tetraene aromatic 10 π-system. Its molecular formula is C11H8O4 and it has a molecular weight of 204.18 g/mol . Structurally, it features a 10-formyl and 11-carbomethoxy residue attached to its iridoid skeleton .

Q3: What are the reported biological activities of cerbinal?

A3: Research suggests that cerbinal exhibits a range of biological activities, notably:

  • Antifungal activity: It demonstrates potent antifungal properties, particularly against Puccinia coronata f. sp. avenae, the oat crown rust fungus .
  • Antiviral activity: Studies have shown cerbinal possesses inhibitory effects against the Tobacco Mosaic Virus (TMV) .
  • Insecticidal activity: While less potent than its antiviral activity, cerbinal exhibits some insecticidal activity against the diamondback moth (Plutella xylostella) .

Q4: Has cerbinal been investigated using computational chemistry methods?

A5: Yes, molecular docking studies have been conducted to investigate the interaction between cerbinal and the Tobacco Mosaic Virus (TMV) protein . Additionally, molecular dynamics simulations have been used to study cerbinal's interaction with the glutamate receptor 2 (GluR2) subunit of the AMPA receptor. This research suggested that cerbinal might induce significant structural changes in GluR2 .

Q5: Are there any efficient synthetic routes for cerbinal?

A6: Yes, cerbinal can be efficiently synthesized from (+)-genipin, a readily available starting material. A notable synthetic approach involves a six-step process, including a key dehydration step of the hemiacetal followed by dehydrogenation using DDQ . Another method highlights the formation of the core structure through a Diels-Alder reaction followed by aromatization and final modifications .

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